molecular formula C15H13ClN2O5S B13724565 N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide CAS No. 554423-46-0

N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide

Cat. No.: B13724565
CAS No.: 554423-46-0
M. Wt: 368.8 g/mol
InChI Key: REZHDQABWKAELK-UHFFFAOYSA-N
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Description

Introduction to Thiazolidinedione-Based Pharmacophores in Medicinal Chemistry

Thiazolidin-2,4-dione derivatives constitute a privileged scaffold in antidiabetic drug development, primarily through peroxisome proliferator-activated receptor gamma (PPARγ) agonism. The structural versatility of this heterocycle allows strategic modifications at the C~5~ and N~3~ positions, enabling precise modulation of pharmacokinetic and pharmacodynamic properties.

Structural Significance of Benzodioxole Moiety in Heterocyclic Drug Design

The benzodioxole system (methylenedioxyphenyl group) contributes critical electronic and steric features to bioactive molecules:

Electronic Effects
  • The fused dioxole ring enhances aromatic π-electron density through conjugation, facilitating interactions with hydrophobic receptor pockets.
  • Oxygen atoms at positions 1 and 3 create a polarized electron-rich environment, promoting hydrogen bonding with target proteins.
Steric Contributions
  • The rigid bicyclic structure imposes conformational constraints, reducing entropic penalties during receptor binding.
  • Methylenedioxy bridging minimizes rotational freedom, stabilizing bioactive conformations.
Metabolic Stability
  • Benzodioxole derivatives demonstrate resistance to cytochrome P450-mediated oxidation due to electron-donating oxygen atoms.
  • Comparative studies show 1.3- to 2.1-fold higher metabolic half-lives for benzodioxole-containing analogs versus plain aryl counterparts.

Table 1: Electronic Parameters of Benzodioxole vs. Phenyl Groups

Parameter Benzodioxole Phenyl
Hammett σ~m~ -0.14 0.06
π-Electron Density 1.48 e/ų 1.32 e/ų
Dipole Moment 1.85 D 0.00 D

Data derived from molecular orbital calculations.

Rationale for Chloroacetamide Functionalization in Thiazolidin-2,4-dione Derivatives

The 2-chloroacetamide group introduces distinct reactivity and binding capabilities:

Electrophilic Reactivity
  • The chloroacetamide warhead exhibits selective electrophilicity (Hammett σ~p~ = +1.05), favoring interactions with nucleophilic enzyme active sites.
  • Density Functional Theory (DFT) calculations reveal a LUMO energy of -1.82 eV at the carbonyl carbon, facilitating Michael addition reactions.
Hydrogen Bonding Capacity
  • The acetamide NH group serves as hydrogen bond donor (ΔG~HB~ = -3.2 kcal/mol), while the carbonyl oxygen acts as acceptor (ΔG~HB~ = -2.8 kcal/mol).
  • Molecular dynamics simulations show 2.1 Å interactions with PPARγ Arg288 in docking models.

Synthetic Protocol Highlights

  • Potassium Salt Formation :
    Thiazolidine-2,4-dione derivatives react with KOH/DMF to generate enolate intermediates at C~5~, enabling subsequent alkylation.
    $$ \text{TZD} + \text{KOH} \rightarrow \text{TZD-K}^+ + \text{H}_2\text{O} $$
  • Chloroacetylation :
    Treatment with chloroacetyl chloride introduces the electrophilic warhead:
    $$ \text{TZD-K}^+ + \text{ClCH}2\text{COCl} \rightarrow \text{TZD-CH}2\text{COCl} + \text{KCl} $$

  • Conjugation with Ethylenediamine :
    Nucleophilic acyl substitution forms the final amide linkage:
    $$ \text{TZD-CH}2\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{TZD-CH}2\text{CONHCH}2\text{CH}2\text{NH}_2 + \text{HCl} $$

This multistep synthesis achieves 68-72% overall yield under optimized conditions.

Properties

CAS No.

554423-46-0

Molecular Formula

C15H13ClN2O5S

Molecular Weight

368.8 g/mol

IUPAC Name

N-[2-[5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide

InChI

InChI=1S/C15H13ClN2O5S/c16-7-13(19)17-3-4-18-14(20)12(24-15(18)21)6-9-1-2-10-11(5-9)23-8-22-10/h1-2,5-6H,3-4,7-8H2,(H,17,19)

InChI Key

REZHDQABWKAELK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCNC(=O)CCl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

The synthesis of N-[2-(5-Benzodioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide involves multi-step organic synthesis techniques, primarily focusing on the construction of the thiazolidine ring system, functionalization with the benzodioxole moiety, and final coupling with the chloroacetamide group.

Detailed Stepwise Preparation

Step 1: Synthesis of 3-(Benzodioxol-5-ylmethyl)thiazolidine-2,4-dione
  • A suspension of thiazolidine-2,4-dione (10.0 mmol, 1.17 g) is reacted with 5-(chloromethyl)benzo[d]dioxole (10.0 mmol, 50% solution in dichloromethane) in the presence of potassium fluoride (10.0 mmol, 0.581 g) at room temperature overnight.
  • The reaction mixture is then concentrated under reduced pressure, dissolved in water, and extracted with dichloromethane.
  • The combined organic layers are dried over sodium sulfate, and solvent removal yields the crude product.
  • Washing with diethyl ether affords 3-(benzo[d]dioxol-5-ylmethyl)thiazolidine-2,4-dione as a white precipitate with a yield of approximately 64%.
Step 2: Formation of 5-(Benzodioxol-5-ylmethylene)-thiazolidine-2,4-dione
  • The intermediate from Step 1 is subjected to a condensation reaction with the corresponding aldehyde (benzodioxole-5-carbaldehyde) in toluene.
  • The mixture is heated at 100°C for 30 minutes, promoting the formation of the benzylidene double bond.
  • The product precipitates out, is filtered, washed with tetrahydrofuran (THF), and dried at elevated temperature to yield the benzylidene-substituted thiazolidine-2,4-dione derivative.
Step 3: Coupling with 2-Chloroacetamide to Yield Final Compound
  • The benzylidene-thiazolidine intermediate is reacted with 2-chloroacetamide or an equivalent chloroacetylating agent.
  • This reaction typically occurs in ethanol with triethylamine as a base, heated in a microwave reactor for 2 hours.
  • After cooling, the precipitate is filtered, washed with ethanol and methanol, and dried at elevated temperature to afford N-[2-(5-Benzodioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide.

General Reaction Conditions and Purification

  • Solvents used include dichloromethane, toluene, ethanol, and ethyl acetate.
  • Drying agents such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) are employed to remove residual water.
  • Purification is often achieved by column chromatography on silica gel using solvent mixtures such as ethyl acetate/hexane or ethyl acetate/methanol/triethylamine.
  • Final products are recrystallized from diisopropyl ether or similar solvents to enhance purity.

Data Table: Summary of Key Synthetic Parameters

Step Reactants & Reagents Conditions Yield (%) Notes
1 Thiazolidine-2,4-dione, 5-(chloromethyl)benzodioxole, KF Room temp, overnight stirring ~64% Extraction with DCM, drying with Na2SO4
2 Intermediate from Step 1, benzodioxole-5-carbaldehyde Toluene, 100°C, 30 min Not specified Precipitation and filtration
3 Benzylidene-thiazolidine intermediate, 2-chloroacetamide, triethylamine Ethanol, microwave heating 2h Not specified Precipitation, washing with EtOH and MeOH

Comprehensive Research Findings

  • The preparation methods described align with established protocols for synthesizing thiazolidine derivatives with benzylidene substitutions, which are known for their biological activities.
  • The use of potassium fluoride facilitates nucleophilic substitution in Step 1, improving reaction efficiency.
  • Microwave-assisted heating in Step 3 accelerates the coupling reaction, reducing reaction time compared to conventional heating.
  • Purification techniques ensure high purity, critical for biological assay applications.
  • The compound's molecular formula is C15H13ClN2O5S with a molecular weight of 368.8 g/mol, confirming the incorporation of all functional groups.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its anticonvulsant properties . Research indicates that derivatives of thiazolidinones exhibit significant anticonvulsant activity. In particular, compounds with similar structural motifs have been synthesized and evaluated for their efficacy in seizure models, demonstrating promising results in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The incorporation of the benzodioxole moiety may enhance the bioactivity of these compounds by improving their interaction with biological targets.

Antidiabetic Activity

Another area of interest is the antidiabetic potential of compounds related to N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide. Studies have shown that thiazolidinone derivatives can influence glucose metabolism and insulin sensitivity. For instance, similar compounds have demonstrated favorable effects in in vivo models, suggesting that this compound may also exhibit beneficial effects on glucose homeostasis .

Molecular Biology Applications

In the realm of molecular biology , this compound has been utilized as a tool for proteomics research. Its ability to interact with specific protein targets makes it valuable for studying protein function and dynamics within cellular systems . The compound's structure allows for potential modifications that can enhance its binding affinity to various biological macromolecules.

Structure-Activity Relationship Studies

The investigation of structure-activity relationships (SAR) is crucial for understanding how modifications to the chemical structure of this compound can affect its biological activity. Research has indicated that changes in substituents on the benzodioxole ring or the thiazolidinone core can lead to variations in anticonvulsant potency and selectivity . This knowledge is essential for designing more effective derivatives with enhanced therapeutic profiles.

Case Studies and Research Findings

StudyFocusFindings
Habib et al. (2015)Anticonvulsant activityCompounds derived from similar structures showed effectiveness in seizure models; specific derivatives exhibited superior activity compared to controls .
Kamiński et al. (2016)Hybrid compoundsNew derivatives demonstrated broad-spectrum anticonvulsant properties with favorable safety profiles; highlighted the importance of structural modifications .
Abram et al. (2017)Antidiabetic effectsRelated thiazolidinones showed significant anti-diabetic activity in animal models; suggested potential for further exploration in metabolic disorders .

Mechanism of Action

The mechanism of action of N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may bind to active sites of enzymes, blocking their activity and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazolidinone Derivatives
Compound Name Key Structural Features Biological Activity (if reported) Reference
Target Compound 2,4-Dioxo-thiazolidinone, benzo[1,3]dioxole, chloroacetamide Not explicitly reported; inferred plant growth effects
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 2-Thioxo-thiazolidinone, benzylidene, methylphenyl substituent Antimicrobial (screened but data not shown)
2-[(5Z)-2,4-Dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Thiophenyl substituent, indole-ethyl group Not reported

Key Observations :

  • The 2,4-dioxo-thiazolidinone core in the target compound may enhance hydrogen-bonding interactions compared to 2-thioxo derivatives .
  • The benzo[1,3]dioxole group improves metabolic stability over simple phenyl or benzylidene substituents .
Chloroacetamide-Containing Heterocycles
Compound Name Heterocycle Core Substituents Biological Activity Reference
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-chloro-acetamide Benzimidazole Phenyl, chloroacetamide Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide Thiadiazole-oxadiazole hybrid Benzylthio, chlorophenyl Antimicrobial (screened)

Key Observations :

  • The ethyl linker in the target compound may reduce steric hindrance compared to bulkier substituents in thiadiazole derivatives .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Inferred) Crystallinity Reference
Target Compound Not reported Likely low (due to aromaticity) Hydrogen-bonded chains (analogue)
K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide) 55.2–55.5 Moderate in organic solvents Not reported

Key Observations :

  • The benzo[1,3]dioxole group may contribute to low aqueous solubility, as seen in related compounds .

Biological Activity

N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on its biological activity, including antidiabetic, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound consists of a thiazolidinone core linked to a benzo[d][1,3]dioxole moiety. The presence of the chloroacetamide group enhances its reactivity and biological profile. The structural formula can be represented as follows:

C15H14ClN3O4S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_4\text{S}

Antidiabetic Activity

Recent studies have demonstrated that derivatives of benzodioxol exhibit significant antidiabetic properties. For instance, a related compound showed potent inhibition of α-amylase with an IC50 value of 0.68 µM, indicating strong potential for managing diabetes by reducing carbohydrate absorption . In vivo studies using streptozotocin-induced diabetic mice revealed that administration of similar compounds significantly lowered blood glucose levels from 252.2 mg/dL to 173.8 mg/dL .

CompoundIC50 (µM)Effect on Blood Glucose (mg/dL)
IIa0.85N/A
IIc0.68173.8 (vs 252.2 control)

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Compounds derived from similar structures demonstrated cytotoxicity across several cancer types with IC50 values ranging from 26 to 65 µM . Notably, these compounds exhibited negligible cytotoxic effects on normal cell lines, suggesting a selective action against cancer cells.

Cell LineIC50 (µM)
Cancer Cell Line 126
Cancer Cell Line 245
Normal Cell Line>150

Antimicrobial Activity

The antimicrobial efficacy of compounds containing the benzodioxole and thiazolidinone structures has also been investigated. Studies indicate that these compounds exhibit potent activity against both bacterial and fungal strains. For instance, a derivative with chloro substitution showed a minimum inhibitory concentration (MIC) of 0.18 ± 0.06 against E. coli, highlighting its potential as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • α-Amylase Inhibition : The compound inhibits α-amylase, an enzyme crucial for carbohydrate digestion, thereby contributing to its antidiabetic effects.
  • Cytotoxicity in Cancer Cells : The selective cytotoxicity towards cancer cells may result from the compound's ability to induce apoptosis through various signaling pathways.
  • Antimicrobial Interactions : The structural features allow for effective binding to bacterial cell membranes or enzymes critical for bacterial survival.

Case Studies

Several case studies have underscored the therapeutic potential of benzodioxole derivatives:

  • In Vivo Diabetic Model : A study demonstrated that the administration of a benzodioxole derivative led to significant reductions in blood glucose levels in diabetic mice models .
  • Cancer Cell Line Testing : In vitro tests revealed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, emphasizing their potential as targeted therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide, and how do solvent/catalyst choices influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a thiazolidinone precursor with chloroacetyl chloride. Key steps include:

  • Reacting 5-benzylidene-thiazolidinedione derivatives with chloroacetyl chloride in dioxane or DMF under basic conditions (e.g., triethylamine) at 20–25°C .
  • Purification via recrystallization (ethanol-DMF mixtures) to isolate the product .
    • Critical Analysis : Solvent polarity (dioxane vs. DMF) affects reaction kinetics and byproduct formation. DMF enhances solubility of intermediates but may require stricter temperature control to avoid side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (e.g., R-factor < 0.05) .
  • Spectroscopic techniques : NMR (¹H/¹³C) to confirm acetamide and benzodioxole moieties; IR for carbonyl (C=O, ~1700 cm⁻¹) and thiazolidinedione (C=S, ~1250 cm⁻¹) groups .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodology :

  • Cytotoxicity screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against targets like α-glucosidase or PPAR-γ using spectrophotometric assays (e.g., pNPG hydrolysis for α-glucosidase) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Target selection : Prioritize receptors with known ligand interactions (e.g., PPAR-γ for hypoglycemic activity) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to predict binding poses. Validate with MD simulations (100 ns trajectories) to assess stability .
  • Contradiction resolution : Cross-check docking scores (e.g., ΔG) with experimental IC₅₀ values to identify false positives .

Q. What strategies resolve crystallographic data discrepancies in highly substituted thiazolidinedione derivatives?

  • Methodology :

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping reflections .
  • High-resolution data : Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve electron density maps for bulky substituents (e.g., benzodioxole) .

Q. How do substituent modifications (e.g., chloroacetamide vs. methoxy groups) impact metabolic stability in vivo?

  • Methodology :

  • In vivo pharmacokinetics : Administer analogs to Wistar rats (oral/i.v.) and measure plasma half-life (LC-MS/MS). Chloroacetamide may enhance metabolic resistance compared to methoxy groups due to reduced CYP450 interactions .
  • SAR analysis : Correlate logP values (HPLC-derived) with bioavailability metrics to identify optimal lipophilicity ranges .

Q. What experimental controls are critical for reproducibility in thiazolidinedione-based cytotoxicity assays?

  • Methodology :

  • Positive controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, rosiglitazone for PPAR-γ activation) .
  • Solvent controls : Test DMSO (≤0.1% v/v) to rule out vehicle-induced apoptosis .
  • Data normalization : Use cell viability ratios (test/control) with ±SEM from triplicate runs .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports 60–70% yields in dioxane, while achieves >80% in DMF. Resolution: DMF’s high boiling point (153°C) may suppress side reactions during prolonged reflux .
  • Biological Activity Discrepancies : Inconsistent IC₅₀ values across studies may arise from cell line heterogeneity (e.g., MCF-7 vs. HepG2). Resolution: Standardize cell passage numbers and culture conditions .

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